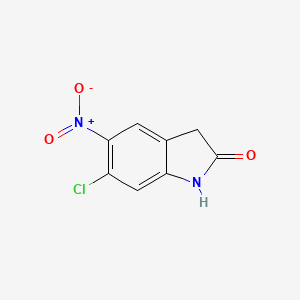![molecular formula C18H16N4O3 B2393927 1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941891-86-7](/img/structure/B2393927.png)
1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as MPO, is a chemical compound that has been studied for its potential applications in various scientific fields. MPO is a derivative of pyrrolidinone and oxadiazole, and its unique chemical structure makes it a promising candidate for research in drug discovery, neuroscience, and cancer treatment.
Scientific Research Applications
Synthesis and Characterization
A novel series of 1,3-disubstituted pyrrolidinone derivatives, including those with azole, triazine, and semi- and thiosemicarbazide moieties, have been prepared from a base compound similar to 1-(4-Methoxyphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone. These compounds exhibit potential for further research and application due to their varied functional groups and structural diversity (E. Urbonavičiūtė et al., 2014).
Another significant aspect of research on similar compounds is the development of intermediates for pharmaceutical applications, such as the anticoagulant apixaban. X-ray powder diffraction data provided for these intermediates assist in understanding their crystalline structure and potential as drug precursors (Qing Wang et al., 2017).
Applications in Organic Electronics
Derivatives containing the pyridine and oxadiazole groups, such as the bis(1,3,4-oxadiazole) systems, have been used to fabricate more efficient light-emitting diodes (LEDs). These materials serve as hole-blocking layers in LEDs, showcasing their utility in improving electronic device performance (Changsheng Wang et al., 2001).
Potential Anticancer Agents
Compounds incorporating the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers and potential anticancer agents. Through high-throughput screening, specific derivatives have shown activity against breast and colorectal cancer cell lines. This highlights the therapeutic potential of these compounds in cancer treatment (Han-Zhong Zhang et al., 2005).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-24-15-6-4-14(5-7-15)22-11-13(9-16(22)23)18-20-17(21-25-18)12-3-2-8-19-10-12/h2-8,10,13H,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTRWAUNNPJXSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2393846.png)
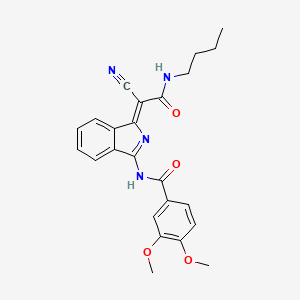

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)
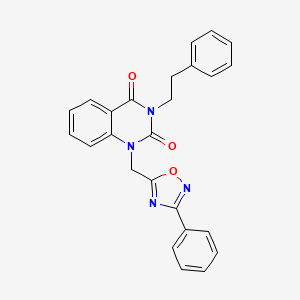
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)
![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)

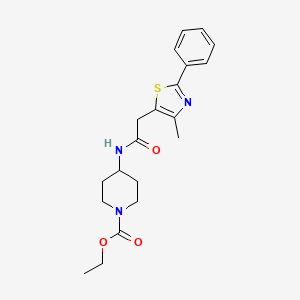
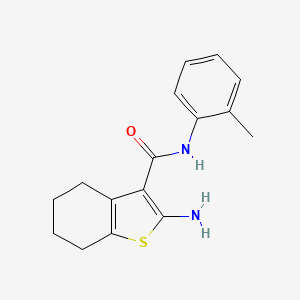
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)
![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

